2-[4-(4-methoxyphenyl)-1H-imidazol-1-yl]-N-methyl-4-nitroaniline
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Overview
Description
2-[4-(4-Methoxyphenyl)-1H-imidazol-1-yl]-N-methyl-4-nitroaniline is a complex organic compound characterized by its imidazole and nitroaniline functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: . One common approach is the reaction of 4-methoxyaniline with chloroacetic acid to form an intermediate, which is then cyclized with formamide to produce the imidazole core. Subsequent nitration and methylation steps yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of nitroso derivatives and carboxylic acids.
Reduction: Production of amines and hydroxylamines.
Substitution: Generation of various substituted imidazoles and anilines.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[4-(4-methoxyphenyl)-1H-imidazol-1-yl]-N-methyl-4-nitroaniline exerts its effects involves interactions with specific molecular targets and pathways. The imidazole ring can act as a ligand for metal ions, while the nitroaniline group may participate in redox reactions. These interactions can modulate biological processes and lead to desired therapeutic outcomes.
Comparison with Similar Compounds
4-(4-Methoxyphenyl)-1H-imidazole
N-methyl-4-nitroaniline
2-(4-Methoxyphenyl)-1H-imidazole
Uniqueness: 2-[4-(4-Methoxyphenyl)-1H-imidazol-1-yl]-N-methyl-4-nitroaniline stands out due to its combination of imidazole and nitroaniline functionalities, which confer unique chemical and biological properties compared to its similar counterparts.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development may uncover new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)imidazol-1-yl]-N-methyl-4-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-18-15-8-5-13(21(22)23)9-17(15)20-10-16(19-11-20)12-3-6-14(24-2)7-4-12/h3-11,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMCSNGLHRSJLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])N2C=C(N=C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386803 |
Source
|
Record name | 2-[4-(4-Methoxyphenyl)-1H-imidazol-1-yl]-N-methyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70386803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5855-67-4 |
Source
|
Record name | 2-[4-(4-Methoxyphenyl)-1H-imidazol-1-yl]-N-methyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70386803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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